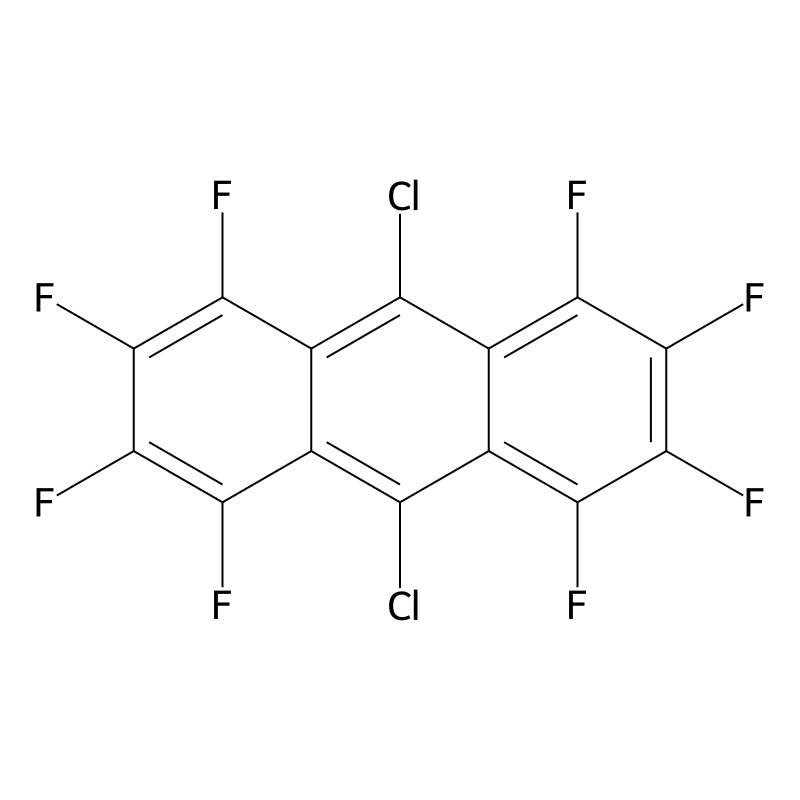

9,10-Dichlorooctafluoroanthracene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

9,10-Dichlorooctafluoroanthracene is a halogenated derivative of anthracene, characterized by the presence of two chlorine atoms and eight fluorine atoms attached to its carbon framework. Its chemical formula is C₁₄Cl₂F₈, and it exhibits significant thermal and chemical stability due to the presence of fluorine atoms, which enhance its resistance to degradation. This compound is notable for its unique electronic properties, making it a valuable candidate in various applications, particularly in organic electronics and materials science .

Synthesis of 9,10-dichlorooctafluoroanthracene typically involves multiple steps:

- Fluorination: The starting material is often anthracene or a similar precursor that is subjected to fluorination under controlled conditions to introduce fluorine atoms.

- Chlorination: Chlorination can then be performed using chlorine gas or other chlorinating agents to selectively introduce chlorine at the 9 and 10 positions of the anthracene framework.

- Purification: The resulting product is purified through techniques such as column chromatography or recrystallization to obtain high-purity 9,10-dichlorooctafluoroanthracene .

9,10-Dichlorooctafluoroanthracene stands out due to its combination of halogenation and fluorination, which significantly enhances its electronic properties while maintaining chemical stability.

Studies involving 9,10-dichlorooctafluoroanthracene have focused on its interactions with various nucleophiles and electrophiles. For instance, its reactivity with aryl boronic acids has been extensively documented in the context of synthesizing new organic materials. Additionally, electrochemical studies have indicated interesting redox behavior that could be exploited in electronic applications .